N-{3'-acetyl-5-chloro-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
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Overview
Description
N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves a multi-step process. One common method involves the condensation of thiocarbohydrazide with substituted isatin in aqueous ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another spiro compound with similar structural features.
1-acetyl-5-chloroisatin: A precursor in the synthesis of the target compound.
Thiocarbohydrazide: A reagent used in the synthesis of various spiro compounds.
Uniqueness
What sets N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide apart is its unique combination of functional groups and spiro structure. This combination imparts specific properties that make it particularly effective in its applications, such as enhanced binding affinity to molecular targets and improved stability under various conditions.
Properties
IUPAC Name |
N-[4-acetyl-5'-chloro-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-7-4-5-8-20(14)32-12-6-11-27-19-10-9-17(24)13-18(19)23(21(27)31)28(16(3)30)26-22(33-23)25-15(2)29/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVZQDCKKJMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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